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  • Product: 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
  • CAS: 405103-00-6

Core Science & Biosynthesis

Foundational

The Analytical Scientist's Guide to 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate: A Multi-Technique Approach to Structure Elucidation

Introduction: The Significance of Pyrazole Scaffolds and the Analytical Imperative The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds and the Analytical Imperative

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmacologically active agents.[1] Its prevalence in therapeutics underscores the critical need for robust and unequivocal methods for the structural characterization of novel pyrazole derivatives. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of a representative molecule, 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate.

For researchers in the pharmaceutical and agrochemical sectors, the precise determination of a molecule's structure is not merely an academic exercise; it is a fundamental prerequisite for understanding its biological activity, optimizing its properties, and ensuring regulatory compliance.[2] This document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven strategy, explaining the why behind each experimental choice and demonstrating how a synergistic application of modern spectroscopic methods provides a self-validating system for structural confirmation.

The target of our investigation, 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate (C₁₁H₁₆N₂O₄, Molecular Weight: 240.26 g/mol ), presents a compelling case study due to the presence of several key functional groups: an N-Boc protecting group, an ethyl ester, and the pyrazole heterocycle itself.[3] Each of these moieties possesses distinct spectroscopic signatures that, when pieced together, allow for a complete and unambiguous structural assignment.

Proposed Synthesis Route: A Plausible Pathway

While the primary focus of this guide is structure elucidation, a brief overview of a potential synthetic route provides context for the analytical challenges. A plausible approach involves the N-Boc protection of a commercially available pyrazole precursor, such as ethyl 1H-pyrazole-4-carboxylate.[4] This reaction would likely employ di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[5]

The Integrated Spectroscopic Workflow: A Strategy for Unambiguous Elucidation

The structure elucidation of a novel compound is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique clue, and it is the convergence of this information that leads to a confident structural assignment. Our workflow is designed to be systematic and self-validating, with each technique corroborating the findings of the others.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Proposed Synthesis of Target Molecule purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern purification->ms ir Infrared (IR) Spectroscopy - Functional Group Identification purification->ir nmr Nuclear Magnetic Resonance (NMR) - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) - 2D NMR (Connectivity) purification->nmr interpretation Data Interpretation & Correlation ms->interpretation ir->interpretation nmr->interpretation structure Final Structure Confirmation interpretation->structure

Figure 1: Integrated workflow for the structure elucidation of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate.

Mass Spectrometry: The First Glimpse – Molecular Weight and Key Fragments

Mass spectrometry (MS) provides the initial, crucial piece of information: the molecular weight of the compound. For our target molecule, we anticipate a molecular ion peak [M]⁺ or, more likely in electrospray ionization (ESI), a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution mass analysis.

  • Ionization Mode: Positive ion mode is typically employed for this class of compounds.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and calculate the elemental composition from the accurate mass measurement.

Predicted Mass Spectrum Data

IonPredicted m/z
[M+H]⁺241.1183
[M+Na]⁺263.0999

The fragmentation pattern in MS/MS analysis offers further structural insights. The N-Boc group is known to undergo characteristic fragmentation, primarily through the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2][6]

G parent [M+H]⁺ m/z 241 frag1 [M+H - C₄H₈]⁺ m/z 185 parent:f0->frag1 - C₄H₈ (isobutylene) frag2 [M+H - Boc]⁺ m/z 141 parent:f0->frag2 - C₅H₈O₂ (Boc group) frag3 [C₄H₉]⁺ m/z 57 parent:f0->frag3 tert-butyl cation

Figure 2: Predicted key fragmentation pathways for 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate in ESI-MS/MS.

Infrared Spectroscopy: Identifying the Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the two carbonyl groups (one from the ester and one from the carbamate) and the C-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies and correlate them to specific functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1750-1735StrongC=O stretch (ethyl ester)[7]
~1725StrongC=O stretch (N-Boc carbamate)[8]
~1300-1000StrongC-O stretch (ester and carbamate)[7]

The presence of two distinct carbonyl stretching frequencies would be a strong indicator of the two different carbonyl environments (ester and carbamate).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: Analyze chemical shifts, integration values, and coupling patterns to assemble the molecular structure.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s1HH-5 (pyrazole)
~7.9s1HH-3 (pyrazole)
~4.3q2H-OCH₂CH₃
~1.6s9H-C(CH₃)₃
~1.3t3H-OCH₂CH₃

Rationale: The pyrazole protons are expected to be in the aromatic region, with their exact shifts influenced by the electron-withdrawing carbamate and ester groups. The ethyl ester will show a characteristic quartet and triplet pattern. The nine protons of the tert-butyl group will appear as a singlet due to their chemical equivalence.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163C=O (ethyl ester)
~148C=O (N-Boc)
~142C-5 (pyrazole)
~135C-3 (pyrazole)
~115C-4 (pyrazole)
~85-C (CH₃)₃
~61-OCH₂ CH₃
~28-C(CH₃ )₃
~14-OCH₂CH₃

Rationale: The carbonyl carbons of the ester and carbamate groups are expected to be the most downfield signals.[9][10] The pyrazole carbons will appear in the aromatic/heteroaromatic region. The aliphatic carbons of the ethyl and tert-butyl groups will be found in the upfield region.

Putting It All Together: The Final Structure Confirmation

The convergence of data from MS, IR, and NMR provides an irrefutable confirmation of the structure of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate.

  • Mass Spectrometry confirms the elemental formula (C₁₁H₁₆N₂O₄) and molecular weight (240.26 g/mol ) and shows characteristic fragmentation of the N-Boc group.

  • Infrared Spectroscopy identifies the key functional groups: two distinct carbonyls (ester and carbamate) and C-H and C-O bonds.

  • ¹H and ¹³C NMR Spectroscopy provide the complete carbon-hydrogen framework, showing the presence and connectivity of the pyrazole ring, the ethyl ester, and the tert-butyl group. 2D NMR experiments would further solidify these connections.

This multi-technique, self-validating approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical sciences.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Claramunt, R. M., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • Kim, H. J., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society. [Link]

  • Shaker, Y. M., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Elguero, J., et al. (1982). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Zhang, L., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

  • Perras, F. A., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Gopi, H., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • Suwinski, J., et al. (2013). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Molecules. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1] This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1] This guide provides a comprehensive technical overview of a specific, functionalized pyrazole derivative: 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate . As a Senior Application Scientist, my objective is to present not just the "what" but the "why"—delving into the rationale behind its molecular architecture, synthetic strategy, and potential applications. This document is structured to be a practical resource, blending foundational chemical data with actionable insights for laboratory application.

Section 1: Core Molecular Attributes

At the heart of any chemical entity are its fundamental properties. These data points are critical for everything from reaction planning to analytical method development.

Chemical Identity and Molecular Weight
  • Systematic Name: 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate

  • CAS Number: 405103-00-6[2]

  • Molecular Formula: C₁₁H₁₆N₂O₄[2]

  • Molecular Weight: 240.26 g/mol [2]

The molecular formula was used to calculate the precise molecular weight, a foundational parameter for all stoichiometric calculations in synthesis and analysis.

Physicochemical Properties

A molecule's behavior in various environments is dictated by its physicochemical properties. The data presented here, while predicted, provides a strong basis for experimental design.

PropertyValueSource
Boiling Point326.8 ± 34.0 °C at 760 mmHg[2]
Density1.2 ± 0.1 g/cm³[2]
Flash Point151.4 ± 25.7 °C[2]
Refractive Index1.513[2]
pKa5.69 ± 0.70[3]

Note: The properties listed above are predicted values and should be confirmed experimentally for critical applications.

Structural Elucidation

The structure of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate is key to its function. The tert-butyl ester at the 1-position provides steric bulk and acts as a protecting group, while the ethyl ester at the 4-position offers a site for further chemical modification.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Ethyl 2-formyl-3-oxobutanoate C Condensation & Cyclization A->C B tert-Butyl hydrazinecarboxylate B->C D 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate C->D

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate

Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate, a substituted heterocyclic compound of interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. We will dissect the molecule's proton environments, predict the corresponding spectral features based on fundamental principles, and provide a validated experimental protocol for data acquisition. The guide culminates in a detailed interpretation of the spectrum, correlating each signal to its respective protons within the molecular structure.

Introduction: The Significance of Structural Elucidation

1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest due to their wide range of biological activities and applications as pharmaceuticals.[1] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such compounds. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed insights into the molecular framework by probing the electronic environment of hydrogen nuclei.[2] This guide explains the causality behind the observed spectral data, moving beyond mere data reporting to provide a deeper understanding of the structure-spectrum relationship.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique sets of hydrogen atoms (protons) within the molecule. Chemically non-equivalent protons will resonate at different frequencies, giving rise to distinct signals.[2]

Molecular Structure of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate with proton labels

Figure 1: Structure of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate with distinct proton environments labeled (A-E).

The molecule possesses five distinct proton environments:

  • Protons A (9H): The nine equivalent protons of the tert-butyl group.

  • Protons B (1H): The proton at position 3 of the pyrazole ring.

  • Protons C (1H): The proton at position 5 of the pyrazole ring.

  • Protons D (2H): The methylene (-CH₂-) protons of the ethyl ester group.

  • Protons E (3H): The methyl (-CH₃) protons of the ethyl ester group.

Theoretical ¹H NMR Spectral Prediction

Based on established principles of chemical shifts and spin-spin coupling, we can predict the characteristics of the ¹H NMR spectrum.[3][4] The chemical shift (δ), reported in parts per million (ppm), is primarily influenced by the local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[4]

  • Protons A (tert-butyl): These nine protons are equivalent and have no adjacent proton neighbors to couple with. Therefore, they will appear as a sharp singlet . The tert-butyl group is attached to a nitrogen atom, which is moderately electronegative. A typical chemical shift for a tert-butyl group is in the range of 0.5-2.0 ppm.[5] We predict a signal around 1.6 ppm .

  • Protons B and C (pyrazole ring): Protons on aromatic heterocyclic rings typically appear in the downfield region (δ > 6.5 ppm) due to the ring current effect.[3] The two pyrazole protons, H-3 (B) and H-5 (C), are in different electronic environments. Both are attached to carbons adjacent to nitrogen atoms and are influenced by the electron-withdrawing carbonyl groups at positions 1 and 4. The proton at C-5 (C) is adjacent to the nitrogen bearing the bulky tert-butyl carboxylate group, while the proton at C-3 (B) is adjacent to the other ring nitrogen. This difference will result in distinct chemical shifts. Electron-withdrawing substituents on nitrogen atoms in pyrrole-like systems are known to cause downfield shifts of the α-proton resonances.[6] We can expect both protons to appear as singlets (or very finely split doublets due to long-range coupling, which is often unresolved) in the aromatic region. We predict H-5 (C) to be further downfield than H-3 (B), appearing around 8.4 ppm and 8.0 ppm , respectively.

  • Protons D and E (ethyl ester): The ethyl group protons will exhibit a characteristic ethyl pattern.

    • Protons D (-CH₂-): These methylene protons are adjacent to an oxygen atom, which is strongly electronegative, causing a significant downfield shift.[7] They are also adjacent to the methyl group (E), which has three protons. According to the n+1 rule, this signal will be split into a quartet (3+1=4). We predict this signal to appear around 4.3 ppm .

    • Protons E (-CH₃-): These methyl protons are adjacent to the methylene group (D), which has two protons. Their signal will be split into a triplet (2+1=3).[7] This signal will appear further upfield, predicted around 1.3 ppm .

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum. This self-validating methodology is crucial for accurate structural analysis.

A. Sample Preparation [8][9]

  • Weigh approximately 10-20 mg of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate into a clean, dry vial.[8]

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent, and its residual proton peak at ~7.26 ppm can be used for spectral calibration.[9]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

B. Instrument Parameters (for a 400 MHz Spectrometer) [10][11]

  • Lock: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 45° (A good compromise for signal intensity and quantitative accuracy in routine spectra).[11]

    • Acquisition Time (AQ): ~4 seconds. This ensures good digital resolution.[11]

    • Relaxation Delay (D1): 2 seconds. A total recycle time (AQ + D1) of ~6 seconds is generally sufficient for most protons in a molecule of this size to fully relax.

    • Number of Scans (NS): 16 scans. This provides an excellent signal-to-noise ratio.

    • Spectral Width (SW): 0 to 12 ppm. This range covers all expected proton signals.

C. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.

  • Integrate all signals to determine the relative ratio of protons.

Spectral Interpretation and Data Summary

The resulting ¹H NMR spectrum should exhibit five distinct signals. The analysis below correlates these signals with the predicted proton environments.

G cluster_mol Molecular Structure & Proton Environments cluster_spec Predicted ¹H NMR Signals Mol 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate A A: -C(CH₃)₃ (9H) Mol->A B B: Pyrazole H-3 (1H) Mol->B C C: Pyrazole H-5 (1H) Mol->C D D: -OCH₂CH₃ (2H) Mol->D E E: -OCH₂CH₃ (3H) Mol->E sA Singlet ~1.6 ppm A->sA Assignment sB Singlet ~8.0 ppm B->sB Assignment sC Singlet ~8.4 ppm C->sC Assignment sD Quartet ~4.3 ppm D->sD Assignment sE Triplet ~1.3 ppm E->sE Assignment

Diagram 1: Correlation between molecular proton environments and their predicted ¹H NMR signals.

Table 1: Summary of ¹H NMR Spectral Data for 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
E~1.33HTriplet (t)~7.1-OCH₂CH
A~1.69HSinglet (s)--C(CH ₃)₃
D~4.32HQuartet (q)~7.1-OCH ₂CH₃
B~8.01HSinglet (s)-Pyrazole H-3
C~8.41HSinglet (s)-Pyrazole H-5

The data presented in Table 1 provides a clear and quantitative summary of the ¹H NMR spectrum. The integration values correspond directly to the number of protons in each unique environment. The multiplicities (singlet, triplet, quartet) and coupling constants confirm the connectivity between adjacent proton groups, solidifying the structural assignment.

Conclusion

The ¹H NMR spectrum of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate is perfectly consistent with its proposed structure. Each signal's chemical shift, integration, and multiplicity can be rationally explained by the electronic effects of the substituents and the connectivity of the molecular framework. This in-depth guide demonstrates the power of ¹H NMR spectroscopy as a tool for unambiguous structural elucidation in chemical research and drug development, providing a robust, self-validating protocol for obtaining and interpreting high-quality spectral data.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2009). The Chemistry of Functional Groups: The Chemistry of Pyrazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd. [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry, 18(22), 2789-2826. [Link]

  • University of Oregon. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] This document provides a comprehensive guide to the synthesis of pyrazole derivatives, intended for researchers and professionals in the chemical and pharmaceutical sciences. We will delve into the foundational synthetic strategies, with a particular focus on the reaction of 1,3-dicarbonyl compounds with hydrazines, a robust and versatile method for constructing the pyrazole ring.[3][4] This guide will elucidate the underlying reaction mechanisms, discuss the critical parameters influencing regioselectivity, and provide detailed, field-proven protocols for the synthesis of various pyrazole derivatives. Furthermore, we will explore modern advancements, including the use of green catalysts and microwave-assisted techniques, that offer improved efficiency and sustainability.[5][6]

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][4] Their unique structural and electronic properties have made them "privileged scaffolds" in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide aims to equip researchers with the fundamental knowledge and practical protocols to confidently synthesize a diverse range of pyrazole derivatives.

Foundational Synthetic Strategy: 1,3-Dicarbonyl Compounds and Hydrazines

The most prevalent and straightforward method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This reaction, often referred to as the Knorr pyrazole synthesis, is highly efficient and offers a direct route to a wide array of substituted pyrazoles.[4][7]

The Knorr Pyrazole Synthesis: Mechanism and Causality

The Knorr synthesis proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes. The reaction is typically acid-catalyzed.[7][8]

The mechanism involves the initial formation of an imine at one of the carbonyl carbons, followed by an intramolecular attack by the second nitrogen atom on the remaining carbonyl group.[7] Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.[4]

Key Mechanistic Insights:

  • Initial Condensation: The reaction commences with the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[9]

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the formation of regioisomers is possible.[3] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both reactants.[9][10] For instance, in the reaction of a β-ketoester with a hydrazine, the more electrophilic ketone carbonyl is typically attacked first.[4][9]

  • Cyclization and Aromatization: The intermediate hydrazone undergoes an intramolecular cyclization, followed by the elimination of two molecules of water to yield the final aromatic pyrazole product.[4] The stability of the aromatic ring provides a strong thermodynamic driving force for the reaction.

Visualizing the Knorr Pyrazole Synthesis Mechanism:

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (Aromatization) Microwave_Synthesis_Workflow Reactants Combine Reactants (1,3-Dicarbonyl + Hydrazine) in a Microwave Vial Irradiation Microwave Irradiation (Controlled Temperature & Time) Reactants->Irradiation Workup Cooling and Product Work-up Irradiation->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization

Sources

Application

Application Notes & Protocols: A Guide to Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

Prepared by: Gemini, Senior Application Scientist Introduction: The Pyrazole Scaffold and the Power of Cycloaddition The pyrazole nucleus is a cornerstone of modern medicinal chemistry. This five-membered aromatic hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold and the Power of Cycloaddition

The pyrazole nucleus is a cornerstone of modern medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" found in a remarkable number of blockbuster drugs, including the anti-inflammatory agent Celecoxib®, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil (Viagra®)[1]. Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for creating molecules with diverse biological activities[2].

Among the myriad of synthetic routes to this vital heterocycle, the [3+2] 1,3-dipolar cycloaddition stands out for its efficiency, modularity, and high degree of control over substitution patterns[1][3]. This reaction, often referred to as the Huisgen cycloaddition, involves the concertedly-acting union of a three-atom 1,3-dipole with a two-atom dipolarophile to construct the five-membered pyrazole ring. This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, detailed experimental protocols for key variations, and insights into its application for researchers in organic synthesis and drug development.

Part 1: Mechanistic Principles of the [3+2] Cycloaddition

The fundamental principle of this reaction is the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa). This interaction leads to the formation of two new sigma bonds in a single, pericyclic step, efficiently constructing the heterocyclic ring.

Four primary classes of 1,3-dipoles are commonly employed for pyrazole synthesis: diazo compounds , nitrile imines , sydnones , and azomethine imines [1]. These are often highly reactive species generated in situ to react immediately with a suitable dipolarophile, typically an alkyne or a functionalized alkene that can serve as an alkyne surrogate[3].

G cluster_main General Mechanism of [3+2] Cycloaddition for Pyrazole Synthesis dipole 1,3-Dipole (e.g., Nitrile Imine) transition_state Concerted Transition State dipole->transition_state + dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->transition_state product Pyrazole Ring transition_state->product Formation of two σ-bonds

Caption: General workflow of the 1,3-dipolar cycloaddition reaction.

A critical aspect of this synthesis is regioselectivity . When using unsymmetrical dipoles and dipolarophiles, two different regioisomers can potentially form. The outcome is governed by the electronic and steric properties of the substituents on both components. For instance, in the reaction of nitrile imines with terminal alkynes, the larger substituent on the alkyne typically ends up at the C5 position of the pyrazole ring due to steric hindrance, while electronic factors guide the orbital overlap.

Part 2: Key Methodologies and Experimental Protocols

This section details validated protocols for three common and powerful variations of the 1,3-dipolar cycloaddition for pyrazole synthesis.

Protocol 1: From Tosylhydrazones and Terminal Alkynes (via Diazo Compounds)

This method is a robust and widely used one-pot, three-component procedure that avoids the direct handling of potentially explosive diazo compounds. The diazo species is generated in situ from the condensation of an aldehyde with tosylhydrazine, which then undergoes cycloaddition with a terminal alkyne[4].

Causality and Experimental Choices:

  • Base (e.g., K₂CO₃, NaH): A base is essential to deprotonate the N-tosylhydrazone, leading to the elimination of p-toluenesulfinate and the formation of the reactive diazo compound.

  • Solvent (e.g., Methanol, Dioxane): The choice of solvent depends on the solubility of the starting materials and the reaction temperature. Methanol is often suitable for reactions at moderate temperatures.

  • Temperature: Heating is typically required to promote both the formation of the diazo compound and the subsequent cycloaddition.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aldehyde (1.0 mmol, 1.0 eq), tosylhydrazine (1.1 mmol, 1.1 eq), and methanol (15 mL).

  • Hydrazone Formation: Stir the mixture at room temperature for 30 minutes. The formation of the tosylhydrazone intermediate is often visually apparent as a precipitate.

  • Cycloaddition: Add the terminal alkyne (1.2 mmol, 1.2 eq) followed by potassium carbonate (2.0 mmol, 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 1,3,5-trisubstituted pyrazole.

Protocol 2: From Hydrazonoyl Halides and Alkenes (via Nitrile Imines)

This powerful method utilizes an alkene with a good leaving group (e.g., a bromoalkene) as an "alkyne surrogate". The reaction proceeds via the in situ generation of a nitrile imine from a hydrazonoyl halide, which undergoes cycloaddition with the alkene to form a pyrazoline intermediate. This intermediate then spontaneously eliminates the leaving group (e.g., HBr) to aromatize into the stable pyrazole ring[3]. This approach offers excellent control over regioselectivity[3].

Causality and Experimental Choices:

  • Base (e.g., Triethylamine, Et₃N): A non-nucleophilic organic base is required to dehydrohalogenate the hydrazonoyl chloride precursor, generating the transient nitrile imine 1,3-dipole.

  • Alkyne Surrogate: Using a bromoalkene, for example, pre-installs a leaving group that facilitates the final aromatization step, driving the reaction to completion[3].

  • Solvent (e.g., THF, Toluene): Anhydrous aprotic solvents are preferred to prevent unwanted side reactions with the highly reactive nitrile imine intermediate.

G cluster_workflow Workflow: Nitrile Imine Cycloaddition with Alkyne Surrogate start Hydrazonoyl Chloride step1 Add Et₃N (Base) in THF start->step1 dipolarophile α-Bromoalkene (Alkyne Surrogate) step2 [3+2] Cycloaddition dipolarophile->step2 intermediate1 In situ generation of Nitrile Imine step1->intermediate1 intermediate1->step2 + intermediate2 Bromopyrazoline Intermediate step2->intermediate2 step3 Spontaneous Elimination of HBr intermediate2->step3 product Tetrasubstituted Pyrazole step3->product

Caption: Experimental workflow for pyrazole synthesis via nitrile imines.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the hydrazonoyl chloride (1.0 mmol, 1.0 eq) and the α-bromoalkene dipolarophile (1.1 mmol, 1.1 eq) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Nitrile Imine Generation: Cool the solution to 0°C in an ice bath. Add triethylamine (Et₃N) (1.5 mmol, 1.5 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. The formation of triethylammonium hydrochloride salt is often observed as a white precipitate.

  • Workup: Filter the reaction mixture to remove the salt, washing the solid with a small amount of THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography (silica gel) to obtain the pure tetrasubstituted pyrazole[3].

Protocol 3: From Sydnones and Activated Alkynes

Sydnones are stable, mesoionic aromatic compounds that serve as excellent precursors for 1,3-dipoles. Upon heating, they can undergo a cycloaddition with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), to form a bicyclic intermediate which then extrudes carbon dioxide (CO₂) to yield the aromatic pyrazole[5].

Causality and Experimental Choices:

  • High Temperature: Thermal energy is required to overcome the activation barrier for the cycloaddition and the subsequent retro-Diels-Alder-type extrusion of CO₂.

  • High-Boiling Solvent (e.g., Xylene, Toluene): Solvents with high boiling points are necessary to achieve the required reaction temperatures (typically >100°C)[5].

  • Electron-Deficient Alkyne: The reaction works most efficiently with "activated" dipolarophiles like DMAD, as the electron-withdrawing groups lower the alkyne's LUMO energy, facilitating the cycloaddition[5].

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flask equipped with a reflux condenser, suspend the 3-arylsydnone (1.0 mmol, 1.0 eq) in xylene (10 mL).

  • Addition of Dipolarophile: Add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 6-12 hours. The reaction progress can be monitored by observing the evolution of CO₂ gas and by TLC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

  • Purification: The resulting crude oil or solid is purified by recrystallization (e.g., from ethanol) or by silica gel column chromatography to afford the pure 1-arylpyrazole product[5].

Part 3: Comparative Analysis of Methodologies

The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

Method 1,3-Dipole Precursor Dipolarophile Typical Conditions Key Advantages Limitations
Protocol 1 TosylhydrazoneTerminal AlkyneBase (K₂CO₃), Heat (60-80°C)One-pot, readily available starting materials, good functional group tolerance[4].Heating required; regioselectivity can be an issue with some substrates.
Protocol 2 Hydrazonoyl HalideFunctionalized AlkenesBase (Et₃N), Room Temp.Excellent regioselectivity, mild conditions, access to tetrasubstituted pyrazoles[3].Requires synthesis of hydrazonoyl halide and specific alkene precursors.
Protocol 3 SydnoneElectron-Deficient AlkyneHeat (110-140°C)Stable dipole precursor, clean reaction with CO₂ as the only byproduct[5].Requires high temperatures and often limited to activated alkynes.

Part 4: Relevance in Drug Discovery and Development

The modular nature of the 1,3-dipolar cycloaddition makes it an invaluable tool in drug discovery for generating libraries of diverse pyrazole analogues for high-throughput screening. By systematically varying the substituents on both the 1,3-dipole and the dipolarophile, chemists can rapidly explore the structure-activity relationship (SAR) of a pyrazole-based lead compound.

The ability to construct highly substituted pyrazoles with precise regiochemical control, as demonstrated in Protocol 2, is particularly crucial. The specific placement of functional groups around the pyrazole core dictates how the molecule interacts with its biological target (e.g., an enzyme's active site), directly influencing its potency, selectivity, and pharmacokinetic properties.

G cluster_drugs Prominent Drugs Featuring the Pyrazole Scaffold celecoxib Celecoxib (Anti-inflammatory) rimonabant Rimonabant (Anti-obesity) sildenafil Sildenafil (Erectile Dysfunction)

Caption: Examples of successful drugs built upon the pyrazole core.

Conclusion

The 1,3-dipolar cycloaddition is a cornerstone of modern heterocyclic chemistry, providing a reliable, efficient, and highly versatile platform for the synthesis of medicinally important pyrazoles. By understanding the underlying mechanistic principles and mastering the experimental protocols for handling different 1,3-dipoles—such as those generated from tosylhydrazones, hydrazonoyl halides, or sydnones—researchers can unlock access to a vast chemical space of novel pyrazole derivatives. The continued development of new catalysts and reaction conditions promises to further enhance the utility of this powerful transformation in the ongoing quest for new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. Available at: [Link]

  • Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1255–1299. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1063-1081. Available at: [Link]

  • Gheorghe, A., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3693. Available at: [Link]

  • Katikam, V., et al. (2013). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 18(11), 13309-13319. Available at: [Link]

  • Pace, V., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2022(30), e202200632. Available at: [Link]

  • Pace, V., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2022(30), e202200632. Available at: [Link]

  • Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Masoudi, N. A. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Mini-Reviews in Organic Chemistry, 13(3), 216-225. Available at: [Link]

  • Al-Masoudi, N. A. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Mini-Reviews in Organic Chemistry, 13(3), 216-225. Available at: [Link]

  • Padwa, A., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11(10), 1569-1571. Available at: [Link]

Sources

Method

The Pyrazole Scaffold: A Privileged Structure in Modern Anti-Inflammatory Drug Discovery

Abstract The pyrazole nucleus represents a cornerstone in medicinal chemistry, particularly in the development of potent and selective anti-inflammatory agents. This guide provides an in-depth exploration of the design,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus represents a cornerstone in medicinal chemistry, particularly in the development of potent and selective anti-inflammatory agents. This guide provides an in-depth exploration of the design, synthesis, and evaluation of pyrazole-based compounds as inhibitors of key inflammatory pathways. We delve into the molecular mechanisms of action, focusing on the selective inhibition of cyclooxygenase-2 (COX-2) and modulation of critical signaling cascades such as NF-κB and p38 MAPK. This document serves as a comprehensive resource for researchers, offering detailed, field-proven protocols for chemical synthesis, in vitro enzymatic and cell-based assays, and in vivo models of inflammation. Our objective is to equip scientists in drug development with the foundational knowledge and practical methodologies required to accelerate the discovery of next-generation pyrazole-based anti-inflammatory therapeutics.

Introduction: The Rationale for Pyrazole-Based Anti-Inflammatories

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][2] The therapeutic action of traditional non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] However, non-selective NSAIDs inhibit both the constitutive COX-1 isoform, crucial for gastric protection, and the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4] This lack of selectivity is the root cause of common gastrointestinal side effects.

The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy. The pyrazole scaffold has proven to be a pharmacologically privileged structure for achieving this selectivity.[5] The archetypal pyrazole-based drug, Celecoxib, demonstrates potent anti-inflammatory effects with a significantly improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][6] The key to this selectivity lies in the specific molecular interactions between the pyrazole derivative and a distinct side pocket present in the COX-2 active site, which is absent in COX-1.[7] This guide will illuminate the pathways from chemical synthesis to biological validation for novel pyrazole-based drug candidates.

Mechanism of Action: Targeting Key Inflammatory Hubs

The anti-inflammatory efficacy of pyrazole-based compounds stems from their ability to modulate multiple, interconnected signaling pathways that drive the inflammatory response.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

The primary mechanism for many pyrazole-based anti-inflammatory drugs is the selective inhibition of COX-2.[8] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[4]

The structural basis for COX-2 selectivity is a critical concept for drug design. The active site of COX-2 is approximately 20% larger than that of COX-1, featuring a secondary side pocket.[7] Pyrazole inhibitors, such as Celecoxib, possess a characteristic diarylheterocyclic structure. One of the aryl groups, typically bearing a sulfonamide or a similar substituent, is able to fit snugly into this COX-2-specific side pocket, leading to potent and selective inhibition.[4] This blocks the production of prostaglandins that mediate pain and inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2 COX-2 (Inducible Enzyme) Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Pyrazole Pyrazole-Based Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted by Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Figure 1: Mechanism of Selective COX-2 Inhibition. Pyrazole-based inhibitors selectively block the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

Modulation of NF-κB and p38 MAPK Signaling

Beyond direct enzyme inhibition, the inflammatory process is controlled by complex intracellular signaling networks. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of inflammatory signaling in immune cells like macrophages.[9] LPS binding to its receptor (TLR4) triggers downstream cascades, prominently involving the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][9][10]

  • p38 MAPK Pathway: This pathway is a critical regulator of the synthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][11] Its activation leads to increased expression of these inflammatory mediators.

  • NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, a signaling cascade leads to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[2][10]

Some pyrazole derivatives have been shown to exert their anti-inflammatory effects by attenuating the activation of these pathways, leading to a broad suppression of the inflammatory response.[10]

Inflammatory_Signaling cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p38 MAPK Pathway TLR4->p38 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines Activates NFkB->Cytokines Activates COX2_gene COX-2 Gene Expression NFkB->COX2_gene Activates Pyrazole Pyrazole Compound Pyrazole->p38 Inhibits Pyrazole->NFkB Inhibits

Figure 2: Key Inflammatory Signaling Pathways. Pyrazole compounds can suppress inflammation by inhibiting the p38 MAPK and NF-κB signaling cascades, reducing the production of inflammatory mediators.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, actionable protocols for the synthesis and evaluation of novel pyrazole-based anti-inflammatory agents.

Chemical Synthesis: Protocol for a Celecoxib Analog

The synthesis of diarylpyrazoles like Celecoxib typically involves a key cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[12] This protocol outlines a standard laboratory-scale synthesis.

Rationale: This two-step process first creates the necessary β-diketone intermediate via a Claisen condensation. The subsequent reaction with a substituted phenylhydrazine forms the pyrazole ring, a robust and widely used method for constructing this heterocyclic system.[12][13]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

  • Reagents and Setup:

    • 4'-Methylacetophenone

    • Ethyl trifluoroacetate

    • Sodium methoxide (30% solution in methanol)

    • Toluene

    • 10% Hydrochloric acid

    • Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Procedure:

    • Dissolve 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml) in the round-bottom flask.[13]

    • At room temperature (25-30°C), add the sodium methoxide solution (80.6 g, 0.447 mol), followed by the slow addition of ethyl trifluoroacetate (63.58 g, 0.447 mol).[13]

    • Heat the reaction mixture to 55-60°C and stir for approximately 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[13]

    • Cool the mixture to 20-25°C and quench by washing with 10% aqueous hydrochloric acid (200 ml).[13]

    • Separate the organic layer and concentrate it under reduced pressure to yield the dione intermediate as an oily mass.[13]

Step 2: Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

  • Reagents and Setup:

    • 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (from Step 1)

    • 4-Sulfamoylphenyl)hydrazine hydrochloride

    • Ethanol

    • Round-bottom flask with magnetic stirrer and reflux condenser.

  • Procedure:

    • Combine the dione intermediate from Step 1 with (4-sulfamoylphenyl)hydrazine hydrochloride in ethanol.

    • Heat the mixture to reflux (approximately 90°C) and maintain for several hours until the reaction is complete (monitor by TLC).[14]

    • Cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 3: Synthetic Workflow for a Celecoxib Analog. A two-step synthesis involving Claisen condensation followed by cyclocondensation to form the core pyrazole structure.

In Vitro Evaluation: COX Enzyme Inhibition Assay

Rationale: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of COX-1 and COX-2. By comparing the IC50 values (the concentration required for 50% inhibition), the potency and selectivity of the compound can be determined. A colorimetric or fluorometric method is typically used to monitor the peroxidase activity of the COX enzyme.[15][16][17]

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.[15]

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[15]

    • Heme cofactor.[15]

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[15]

    • Arachidonic acid (substrate).[15]

    • Test compounds and a reference standard (e.g., Celecoxib).

    • 96-well microplate and a plate reader.[16]

  • Procedure:

    • Prepare solutions of test compounds at various concentrations in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.

    • Add 10 µL of the test compound solution or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[15]

    • Add the colorimetric substrate (TMPD).

    • Initiate the reaction by adding arachidonic acid to all wells.[15]

    • Immediately measure the absorbance at a specific wavelength (e.g., 570-611 nm) over time using a plate reader.[15][16]

    • Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Test Compound A15.20.08190
Celecoxib (Ref.)>1000.05>2000
Ibuprofen (Ref.)5.112.90.4
Cell-Based Assay: Inhibition of LPS-Induced Cytokine Production

Rationale: This assay assesses the anti-inflammatory activity of a compound in a biologically relevant cellular context. Murine macrophage cell lines like RAW 264.7 are excellent models as they produce high levels of pro-inflammatory cytokines (TNF-α, IL-6) and other mediators upon stimulation with LPS.[18][19] Measuring the reduction in these cytokines provides a functional readout of the compound's efficacy.

  • Materials:

    • RAW 264.7 murine macrophage cells.[18]

    • Cell culture medium (e.g., DMEM with 10% FBS).[18]

    • Lipopolysaccharide (LPS) from E. coli.[18]

    • Test compounds.

    • 24-well cell culture plates.[20]

    • ELISA kits for mouse TNF-α and IL-6.[18]

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.[20][21]

    • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.[21]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours).[21][22] Note: TNF-α protein levels are often optimal for measurement after 24 hours.[22]

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[18]

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.

Data Presentation:

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (no LPS)< 20-< 15-
LPS (1 µg/mL)3500 ± 2100%5200 ± 3500%
LPS + Cmpd A (1 µM)2100 ± 15040%3000 ± 20042%
LPS + Cmpd A (10 µM)850 ± 9076%1100 ± 11079%
In Vivo Evaluation: Carrageenan-Induced Rat Paw Edema

Rationale: This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[23] The sub-plantar injection of carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response characterized by edema (swelling).[24] The ability of a test compound to reduce this swelling is a strong indicator of its potential anti-inflammatory efficacy.

  • Materials:

    • Wistar rats or Swiss albino mice.[25]

    • Carrageenan (1% w/v solution in sterile saline).[24]

    • Test compounds and a reference drug (e.g., Diclofenac, Celecoxib).

    • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).

    • Plethysmometer or digital calipers for measuring paw volume/thickness.[25]

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Group the animals (n=6 per group is common).

    • Measure the initial volume of the right hind paw of each animal (V0).

    • Administer the test compound, reference drug, or vehicle to the respective groups via an appropriate route (e.g., oral gavage). This is typically done 30-60 minutes before the carrageenan injection.[23][24][25]

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[25]

    • Measure the paw volume at various time points after the carrageenan injection, typically at 1, 2, 3, and 4 hours (Vt).[25][26]

    • Calculate the paw edema (increase in paw volume) as (Vt - V0).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Test Compound A100.42 ± 0.0550.6%
Test Compound A300.25 ± 0.0470.6%
Celecoxib (Ref.)100.31 ± 0.0663.5%

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable starting point for the design of novel anti-inflammatory agents with superior efficacy and safety profiles. The protocols detailed in this guide provide a robust framework for the systematic development and evaluation of such compounds, from initial synthesis to in vivo proof-of-concept. The causality-driven approach, emphasizing the understanding of molecular mechanisms like selective COX-2 inhibition and modulation of NF-κB/p38 MAPK pathways, is crucial for rational drug design. Future research will likely focus on developing pyrazole derivatives with multi-target activities, combining anti-inflammatory effects with other therapeutic benefits, and further refining selectivity to minimize off-target effects and improve long-term safety.

References

  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Source: RSC Publishing, [Link]

  • Title: Role of p38 MAPK and STAT3 in lipopolysaccharide-stimulated mouse alveolar macrophages. Source: PMC - NIH, [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse). Source: Inotiv, [Link]

  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Source: PubMed Central, [Link]

  • Title: LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Source: PMC - NIH, [Link]

  • Title: Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Source: PNAS, [Link]

  • Title: Continuous processes for the manufacture of celocoxib.
  • Title: Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, [Link]

  • Title: Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Source: Karger Publishers, [Link]

  • Title: Structural and Functional Basis of Cyclooxygenase Inhibition. Source: ACS Publications, [Link]

  • Title: Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Source: PubMed, [Link]

  • Title: Involvement of p38 mitogen-activated protein kinase in lipopolysaccharide-induced iNOS and COX-2 expression in J774 macrophages. Source: PMC - NIH, [Link]

  • Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Source: PMC - NIH, [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Source: Zenodo, [Link]

  • Title: Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch. Source: MDPI, [Link]

  • Title: Process for preparation of celecoxib.
  • Title: Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. Source: MDPI, [Link]

  • Title: Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. Source: PMC - PubMed Central, [Link]

  • Title: Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Source: PMC - NIH, [Link]

  • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse. Source: ResearchGate, [Link]

  • Title: Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Source: New Journal of Chemistry (RSC Publishing), [Link]

  • Title: CELECOXIB. Source: New Drug Approvals, [Link]

  • Title: Carrageenan induced Paw Edema Model. Source: Creative Biolabs, [Link]

  • Title: Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Source: ACS Omega - ACS Publications, [Link]

  • Title: Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells? Source: ResearchGate, [Link]

  • Title: How can I assay for cyloxgenase synthase 2 activity without using the assay kit? Source: ResearchGate, [Link]

  • Title: Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Source: The Journal of Phytopharmacology, [Link]

  • Title: Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Source: PMC - PubMed Central, [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazole Dicarboxylates

Welcome to the technical support center for the synthesis of pyrazole dicarboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole dicarboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding for future synthetic design.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Issue 1: Low Yield or No Product Formation

Question: I am performing a Knorr-type synthesis of a pyrazole dicarboxylate from a dialkyl acylsuccinate and a substituted hydrazine, but I am getting very low yields or only starting materials back. What could be the cause?

Answer:

Low or no yield in a Knorr pyrazole synthesis is a common issue that can often be traced back to the stability of the hydrazone intermediate and the conditions for the subsequent cyclization.

Causality and Mechanistic Insights:

The Knorr synthesis proceeds in two main stages: the formation of a hydrazone intermediate via condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation (cyclization) and dehydration to form the aromatic pyrazole ring.[1][2][3]

  • Hydrazone Formation is pH-Dependent: The initial condensation to form the hydrazone is often the rate-limiting step and is highly pH-sensitive. Acid catalysis is typically required to activate the carbonyl group for nucleophilic attack by the hydrazine.[2] However, if the medium is too acidic, the hydrazine, being basic, will be protonated, reducing its nucleophilicity and hindering the reaction.

  • Cyclization Requires Favorable Conformation and Energetics: The subsequent cyclization of the hydrazone intermediate can be slow if the intermediate is too stable or if there are significant steric barriers. The stability of the enol form of the dicarbonyl compound can also play a crucial role in the reaction's progress.[4]

Troubleshooting Protocol:

  • Optimize pH:

    • If you are running the reaction under neutral conditions, add a catalytic amount of a weak acid like acetic acid.

    • If you are already using a strong acid and observing low yields, consider reducing its concentration or switching to a weaker acid. The optimal pH is often mildly acidic.

  • Solvent and Temperature Adjustment:

    • The reaction is often performed in protic solvents like ethanol or methanol. However, aprotic dipolar solvents such as DMF or DMSO can sometimes improve yields by better solvating intermediates and allowing for higher reaction temperatures.[5]

    • Gradually increase the reaction temperature. While room temperature might be sufficient for some substrates, others may require refluxing to drive the cyclization and dehydration steps. Be cautious, as excessively high temperatures can lead to decomposition or side reactions like decarboxylation.[6]

  • Consider a Catalyst:

    • Lewis acids such as nano-ZnO, lithium perchlorate, or ytterbium(III) triflate have been shown to catalyze the condensation and improve yields.[4][5][6] These can help to activate the carbonyl group and stabilize the transition state.

Issue 2: Formation of Regioisomers

Question: My synthesis using an unsymmetrical 1,3-dicarbonyl ester and a substituted hydrazine is producing a mixture of two pyrazole regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical starting materials.[5] The regiochemical outcome is determined by which of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound is initially attacked by which of the two non-equivalent nitrogen atoms of the substituted hydrazine.

Causality and Mechanistic Insights:

  • Electronic and Steric Effects: The initial nucleophilic attack will preferentially occur at the more electrophilic and less sterically hindered carbonyl carbon. Similarly, the more nucleophilic and less sterically hindered nitrogen of the substituted hydrazine will be the primary attacking atom. For example, in phenylhydrazine, the terminal NH₂ group is more nucleophilic and less sterically hindered than the NH-Ph group.[5]

  • Reaction Conditions: The solvent and pH can significantly influence the regioselectivity. Acidic conditions can alter the electrophilicity of the carbonyl groups, while the solvent can affect the stability of the intermediates leading to one regioisomer over the other.

Troubleshooting Protocol:

  • Strategic Choice of Solvent and Acidity:

    • A study by Gosselin and co-workers found that using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in the presence of a strong acid (e.g., 10 N HCl) can significantly improve regioselectivity in favor of one isomer.[5] This is often more effective than traditional conditions using ethanol.[5]

  • Temperature Control:

    • Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

  • Purification of Regioisomers:

    • If achieving complete regioselectivity is not possible, the isomers can often be separated using silica gel column chromatography.[7] Monitoring the separation by TLC is crucial. The difference in polarity between the two isomers, which can arise from different dipole moments and hydrogen bonding capabilities, allows for their separation.

Data Summary: Impact of Conditions on Regioselectivity

Starting MaterialsConditionsRegioisomer RatioReference
Arylhydrazine + 4,4,4-trifluoro-1-arylbutan-1,3-dioneEthanol, Room Temperature~1:1[5]
Arylhydrazine + 4,4,4-trifluoro-1-arylbutan-1,3-dioneN,N-dimethylacetamide, HCl, Room Temp.>98:2[5]
Phenylhydrazine + Diacetylene ketonesEthanol~3:2[5]
Issue 3: Presence of N-Acylated Hydrazine Byproduct

Question: I have identified a significant byproduct in my reaction mixture which appears to be my starting hydrazine acylated by one of the ester groups from my dicarbonyl starting material. How can I prevent this?

Answer:

This side reaction is essentially an amidation, where the hydrazine acts as a nucleophile and attacks one of the ester carbonyls of your starting material, leading to a stable hydrazide byproduct instead of the desired pyrazole.

Causality and Mechanistic Insights:

N-acyl pyrazoles are known to be effective acylating agents, which highlights the inherent reactivity of a carbonyl group attached to a pyrazole nitrogen.[8] In your case, the hydrazine is directly acylating the starting material. This side reaction is competitive with the desired condensation at the keto-carbonyl.

  • Relative Reactivity of Carbonyls: An ester carbonyl is generally less electrophilic than a ketone carbonyl. However, under certain conditions, especially at higher temperatures or with prolonged reaction times, the acylation reaction can become significant.

  • Excess Hydrazine: Using a large excess of hydrazine can increase the probability of this bimolecular side reaction.

Troubleshooting Protocol:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the hydrazine to minimize the chance of side reactions.

  • Lower Reaction Temperature: This side reaction may have a higher activation energy than the desired condensation. Running the reaction at a lower temperature might favor the Knorr cyclization.

  • Stepwise Addition: Consider adding the hydrazine slowly to the solution of the dicarbonyl compound at a controlled temperature. This can help to maintain a low concentration of free hydrazine and favor the intramolecular cyclization pathway.

Troubleshooting Workflow

G start Low Yield or Impure Product check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No low_yield_q Low Yield Troubleshooting check_yield->low_yield_q Yes impurity_q Impurity Identification check_purity->impurity_q Yes no_product No Product/Starting Material Only low_yield_q->no_product regioisomers Regioisomers Detected? impurity_q->regioisomers other_byproducts Other Byproducts? impurity_q->other_byproducts optimize_pH Optimize pH (mild acid catalysis) no_product->optimize_pH regio_protocol Regioselectivity Protocol regioisomers->regio_protocol Yes acylation N-acylation byproduct? other_byproducts->acylation decarboxylation Decarboxylation byproduct? other_byproducts->decarboxylation adjust_temp Adjust Temperature/Solvent optimize_pH->adjust_temp add_catalyst Consider Lewis Acid Catalyst adjust_temp->add_catalyst adjust_solvent_acid Switch to Aprotic Solvent + Strong Acid regio_protocol->adjust_solvent_acid column_chrom Purify by Column Chromatography adjust_solvent_acid->column_chrom acyl_protocol N-Acylation Protocol acylation->acyl_protocol Yes decarb_protocol Decarboxylation Protocol decarboxylation->decarb_protocol Yes control_stoich Control Stoichiometry acyl_protocol->control_stoich avoid_high_temp Avoid Excessive Heat/Prolonged Reaction decarb_protocol->avoid_high_temp lower_temp Lower Reaction Temperature control_stoich->lower_temp

Caption: A troubleshooting workflow for pyrazole dicarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: Can decarboxylation occur as a side reaction during the synthesis or workup of pyrazole dicarboxylic acids?

A1: Yes, decarboxylation is a potential side reaction, particularly if your synthesis or purification involves high temperatures.[9] Pyrazole carboxylic acids can lose CO₂, especially from the 4-position, when heated strongly. This reaction can sometimes be facilitated by trace metals or acidic/basic conditions. For instance, Cu(II) has been shown to facilitate the decarboxylation of 3,5-pyrazole-dicarboxylic acid.[10] To avoid this, it is advisable to use moderate temperatures during the reaction and purification steps (e.g., recrystallization) and to avoid prolonged heating.

Q2: I am trying to synthesize a bis(pyrazol-1-yl)alkane dicarboxylic acid by reacting ethyl 4-pyrazolecarboxylate with a dibromoalkane. What are the key parameters for success?

A2: This is an effective method for creating linked pyrazole dicarboxylates.[11] The key to success lies in the use of a "superbasic medium," typically potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).[11] The KOH is strong enough to deprotonate the pyrazole N-H, forming a nucleophilic pyrazolate anion that readily displaces the bromide from the dibromoalkane. It is crucial to use finely powdered KOH and to ensure vigorous stirring to maximize the reaction rate. The reaction is often carried out at elevated temperatures (e.g., 80 °C) to ensure complete conversion.[11]

Q3: What is the best general method for purifying pyrazole dicarboxylates?

A3: The purification method depends on the nature of the impurities.

  • For regioisomers: As mentioned earlier, silica gel column chromatography is often effective.[7]

  • For acidic or basic impurities: A simple acid-base wash during the workup can be very effective. Dissolve the crude product in an organic solvent like ethyl acetate, wash with a mild acid (like dilute HCl) to remove basic impurities, and then with a mild base (like saturated NaHCO₃ solution) to remove acidic impurities.

  • For general purification: Recrystallization from a suitable solvent system is a powerful technique for obtaining highly pure crystalline material.

  • Salt formation: A less common but effective method for purifying pyrazoles is to convert them into their acid addition salts (e.g., hydrochloride or sulfate salts) by treating a solution of the crude pyrazole with an acid.[12] The salt often has different solubility properties and can be selectively crystallized. The pure pyrazole can then be regenerated by neutralization.[12]

Q4: I am considering a carboxylation reaction on a pre-formed pyrazole ring to introduce the dicarboxylate functionality. What are the potential pitfalls?

A4: While direct carboxylation is a valid strategy, it comes with its own set of challenges. One common method involves using oxalyl chloride.[11]

  • Incomplete Reaction: It can be difficult to achieve complete dicarboxylation. For some substrates, the reaction may stop after the introduction of a single carboxyl group, yielding a monocarboxylic acid derivative as the major product, even with an excess of the carboxylating agent.[11]

  • Instability of Intermediates: The reaction proceeds through an intermediate acid chloride, which can be unstable, especially with certain linker groups in bis-pyrazoles, leading to lower overall yields.[11]

  • Harsh Reagents: Oxalyl chloride is a harsh and moisture-sensitive reagent that requires careful handling.

For these reasons, building the pyrazole ring with the carboxylate groups already present (e.g., via Knorr synthesis with a dicarbonyl ester) is often a more reliable and higher-yielding approach.

Reaction Scheme: Knorr Synthesis and Potential Side Reactions

G cluster_0 Starting Materials cluster_1 Desired Pathway (Knorr Synthesis) cluster_2 Side Reactions Dicarbonyl 1,3-Dicarbonyl Ester Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Regioisomer2 Regioisomer 2 Dicarbonyl->Regioisomer2 Alternative Condensation NAcylation N-Acylated Hydrazine Dicarbonyl->NAcylation Hydrazine Substituted Hydrazine Hydrazine->Hydrazone Hydrazine->NAcylation Amidation Product Pyrazole Dicarboxylate (Regioisomer 1) Hydrazone->Product Cyclization & Dehydration

Caption: The desired Knorr synthesis pathway and common side reactions.

References

  • Al-Azzawi, F. A., & El-Hashash, M. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(23), 5638. [Link]

  • Pervova, M. G., et al. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Chemistry of Heterocyclic Compounds, 57(4), 366-374. [Link]

  • DeAngelis, A., & Taylor, R. E. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 19(10), 15939-15951. [Link]

  • Shaikh, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 459-498. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]

  • Bracamonte, D. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(part i), 194-228. [Link]

  • Li, J., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions, 48(21), 7131-7135. [Link]

  • Ho, W. S., et al. (2020). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 24, 2026, from [Link]

  • Wang, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6296. [Link]

  • Ray, P. K., et al. (2025). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Current Pharmaceutical Letters and Reviews, 2(2), 01-13. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (2011).
  • de la Torre, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4983. [Link]

  • Pons, J. (2015). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of bis(pyrazol-1-yl)alkane-4,4′-dicarboxylic acids from ethyl.... Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved January 24, 2026, from [Link]

  • EP2890666A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015).
  • Sharma, V., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1780-1823. [Link]

  • Kumar, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(11), 2119-2144. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved January 24, 2026, from [Link]

  • Kulyk, O., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11845-11858. [Link]

  • Al-Azzawi, F. A., & El-Hashash, M. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(23), 5638. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrazole Synthesis. Cambridge University Press. [Link]

  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Facile synthesis of pyrazoles by iron-catalyzed regioselective cyclization of hydrazone and 1,2-diol under ligand-free conditions. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of bis(pyrazole-5-ols) (6b). Retrieved January 24, 2026, from [Link]

  • ChemRxiv. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. Retrieved January 24, 2026, from [Link]

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  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Pyrazole Compounds

Introduction: The Pyrazole Scaffold and the Imperative for Rigorous Assay Validation The pyrazole nucleus is a cornerstone of modern medicinal chemistry. This five-membered heterocyclic ring is a privileged scaffold, fou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Imperative for Rigorous Assay Validation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry. This five-membered heterocyclic ring is a privileged scaffold, found in numerous FDA-approved drugs targeting a wide array of clinical conditions, from inflammation to oncology.[1][2] Their synthetic tractability and ability to form key hydrogen bond interactions make them particularly successful as kinase inhibitors.[2][3] Many pyrazole derivatives function by targeting critical cellular signaling pathways, such as the p38 MAP kinase pathway, which is implicated in inflammatory responses and apoptosis.[1][3][]

However, the journey from a novel pyrazole compound in a chemist's flask to a validated biological hit is fraught with potential pitfalls. The reliability of this journey depends entirely on the quality of the in vitro assays used for screening and characterization. An improperly validated assay can generate misleading data, leading to the costly pursuit of false positives or the premature abandonment of promising candidates.

This guide provides a framework for researchers, scientists, and drug development professionals to establish a robust, self-validating system for testing novel pyrazole compounds. We will move beyond rote protocol recitation to explain the causality behind experimental choices, compare common assay technologies with supporting data, and provide detailed, field-proven methodologies. Our objective is to ensure that the data you generate is not just a number, but a reliable reflection of your compound's biological activity.

The Validation Workflow: A Self-Correcting System

Effective assay validation is not a linear process but a logical loop where each step informs the next. The goal is to define an experimental window where the assay is sensitive, specific, and reproducible, ensuring that any observed effects are due to the compound's activity and not an artifact of the system. This workflow is a foundational concept detailed in resources like the NCATS Assay Guidance Manual.[5][6][7]

G cluster_0 Phase 1: Assay Development & Feasibility cluster_1 Phase 2: Pre-Validation & Optimization cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Compound Screening & Analysis reagent_prep Reagent Preparation (Enzyme, Cells, Substrate) tech_selection Technology Selection (e.g., TR-FRET vs. MTS) reagent_prep->tech_selection initial_opt Initial Optimization (Conc., Incubation Time) tech_selection->initial_opt dmso_tol Solvent (DMSO) Tolerance initial_opt->dmso_tol Proceed if feasible z_factor Z'-Factor Determination (Positive/Negative Controls) dmso_tol->z_factor signal_window Signal Window Analysis (S/B Ratio) z_factor->signal_window precision Precision & Accuracy (Intra- & Inter-Assay) signal_window->precision Proceed if Z' > 0.5 selectivity Selectivity/Specificity precision->selectivity linearity Linearity & Range selectivity->linearity screening Screening of Pyrazole Library linearity->screening Validated Assay Ready counter_screen Counter-Screening (Artifact Identification) screening->counter_screen ic50 IC50 Determination & Dose-Response Analysis counter_screen->ic50 ic50->reagent_prep Re-optimize if needed

Caption: In Vitro Assay Validation Workflow.

Part 1: Assessing Cellular Health - A Comparison of Cytotoxicity Assays

A primary concern for any novel compound is its effect on cell viability. An effective anti-cancer agent might be intentionally cytotoxic, while a compound for other indications should ideally have a wide therapeutic window with minimal off-target toxicity. Here, we compare two ubiquitous methods: the colorimetric MTS assay and the luminescent CellTiter-Glo® assay.

The Causality Behind the Choice
  • MTS (and its predecessor, MTT) assays measure the metabolic activity of a cell population.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTS) into a colored formazan product.[9] The amount of color produced is proportional to the number of metabolically active cells. This is a simple, cost-effective method. However, it's crucial to remember this is an indirect measure of viability; compounds that affect cellular metabolism without killing the cell can produce misleading results.[8]

  • CellTiter-Glo® (ATP) assays are based on the principle that dead cells lose the ability to synthesize ATP. This assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present, which directly correlates with the number of viable cells.[10] This method is generally considered more sensitive than colorimetric assays.[11][12]

Comparative Performance Data

The choice of assay can significantly impact the perceived potency and cytotoxicity of a compound. Luminescent ATP-based assays often exhibit greater sensitivity and a wider dynamic range.

ParameterMTS Assay (Colorimetric)CellTiter-Glo® (Luminescent)Rationale & Justification
Principle Reduction of tetrazolium salt by cellular dehydrogenases.[9]Quantification of ATP in viable cells via luciferase reaction.[10]ATP quantification is a more direct marker of cell viability as ATP is rapidly degraded upon cell death.
Sensitivity Moderate; detects ~1,000-5,000 cells/well.High; can detect as few as 15 cells/well.[12]Higher sensitivity allows for miniaturization (384/1536-well plates) and use of primary or rare cell types.
Z'-Factor Good (Typically 0.6 - 0.8)Excellent (Typically > 0.8).[11]A higher Z'-factor indicates a more robust and reliable assay for high-throughput screening (HTS).[13]
Compound Interference Higher potential. Colored compounds can absorb at 490nm. Reducing agents can directly reduce MTS.[12]Lower potential, but luciferase inhibitors can interfere.Luminescence is less prone to interference from colored compounds. Counter-screens are still necessary.
Workflow Multi-step: Add reagent, incubate (1-4h), (optional solubilization for MTT), read absorbance.[8]Single-step: Add reagent, incubate (10 min), read luminescence.[12]The simpler, homogeneous "add-mix-read" format is more amenable to automation and HTS.
Cost per Well LowModerateThe higher reagent cost for luminescent assays is often offset by savings from miniaturization and higher data quality.
Detailed Experimental Protocol: MTS Assay

This protocol is adapted from established guidelines and provides a robust starting point for assessing the cytotoxicity of novel pyrazole compounds.[8][14]

  • Cell Plating: Seed cells in a 96-well, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and recovery.

  • Compound Addition: Prepare a serial dilution of the pyrazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Prepare the MTS reagent solution according to the manufacturer's instructions (e.g., by combining MTS powder with an electron coupling reagent like PES).[14] Add 20 µL of the prepared MTS solution to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal time should be determined during assay development to achieve a robust signal window without reaching saturation.

  • Data Acquisition: Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium but no cells). Express the viability of treated wells as a percentage relative to the vehicle control wells.

Part 2: Target Engagement - A Comparison of Kinase Inhibition Assays

Since many pyrazole compounds are designed as kinase inhibitors, directly measuring their effect on a specific kinase is a critical validation step.[3] We will compare two powerful, homogeneous assay technologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

The Causality Behind the Choice

The selection of a kinase assay format depends on the specific goals, such as high-throughput screening (HTS) or detailed mechanistic studies.[16]

  • Fluorescence Polarization (FP) is based on the principle that a small, fluorescently labeled molecule (a tracer, which could be a labeled substrate or ATP analog) tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a larger molecule (the kinase), its rotation slows dramatically, increasing the polarization. An inhibitory pyrazole compound will compete with the tracer for the kinase binding site, displacing it and causing a decrease in polarization. This method is simple and powerful but can be susceptible to interference from fluorescent compounds or light scatter.[17]

  • Time-Resolved FRET (TR-FRET) is a highly robust technology that minimizes interference.[18] It uses a long-lifetime lanthanide (e.g., Terbium or Europium) as a donor fluorophore, typically on an antibody that recognizes the kinase. The substrate is labeled with an acceptor fluorophore (e.g., fluorescein). When the kinase phosphorylates the substrate, the donor and acceptor are brought into close proximity, allowing for FRET. The use of a time delay before reading the signal eliminates short-lived background fluorescence, significantly reducing compound interference.[18]

Comparative Performance Data

For HTS and profiling of large compound libraries, TR-FRET often provides superior data quality due to its inherent resistance to common forms of interference.

ParameterFluorescence Polarization (FP)LanthaScreen™ TR-FRETRationale & Justification
Principle Measures changes in the rotational speed of a fluorescent tracer upon binding to a kinase.[17]Measures FRET between a long-lifetime lanthanide donor and a fluorescent acceptor upon substrate phosphorylation.[19]TR-FRET's time-gated detection minimizes interference from scattered light and autofluorescent compounds.[18]
Signal Window (S/B) Moderate (Typically 2-5 fold)High (Can be >10 fold)A larger signal window provides greater statistical power to identify weak inhibitors.
Z'-Factor Good (Typically 0.6 - 0.8)Excellent (Typically > 0.7).[13]The high robustness makes TR-FRET a gold standard for HTS campaigns.
Compound Interference Susceptible to autofluorescent compounds and light scattering, especially with blue/green fluorophores.[17]Highly resistant due to time-gated detection and ratiometric readout.[18]Choosing a technology that minimizes false positives from the start saves significant downstream effort in hit deconvolution.
Reagent Requirements Requires a specific, high-affinity fluorescent tracer for each kinase.More universal; often uses a phosphospecific antibody applicable to multiple kinases.The antibody-based approach provides flexibility and can be applied to kinases for which no suitable FP tracer exists.
Read Time FastFastBoth technologies are "add-mix-read" and suitable for full automation.
Detailed Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay

This protocol provides a template for measuring the inhibition of a target kinase (e.g., p38α) by novel pyrazole compounds, adapted from manufacturer guidelines.[19]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Perform a serial dilution of the pyrazole inhibitors in 100% DMSO, then dilute into kinase buffer to create a 4X final concentration stock (this minimizes the final DMSO concentration in the assay, typically to <1%).

    • Enzyme/Substrate Mix: Prepare a 4X solution of the kinase (e.g., p38α) and its fluorescein-labeled substrate (e.g., MAP2K1) in kinase buffer. The optimal concentration of each must be determined empirically by titrating the enzyme to achieve ~50-80% of the maximum signal (EC₅₀-EC₈₀).

    • ATP Solution: Prepare a 4X solution of ATP in kinase buffer at the desired concentration (often at or near the Kₘ for the kinase).

    • Stop/Detection Solution: Prepare a solution of EDTA (to chelate Mg²⁺ and stop the kinase reaction) and a Terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the 4X pyrazole compound dilutions to the appropriate wells.

    • Add 2.5 µL of kinase buffer with 4% DMSO to control wells (0% and 100% inhibition controls).

    • Add 5 µL of the 4X Enzyme/Substrate mix to all wells.

    • Pre-incubate for 20 minutes at room temperature to allow compounds to bind to the kinase.

    • Initiate the reaction by adding 2.5 µL of the 4X ATP solution to all wells. For 100% inhibition control wells, add buffer without ATP.

    • Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

    • Stop the reaction by adding 10 µL of the Stop/Detection solution to all wells.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and reading emissions at two wavelengths: ~520 nm (fluorescein acceptor) and ~495 nm (Terbium donor).

  • Data Analysis:

    • Calculate the Emission Ratio (520nm / 495nm) for each well.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the log of the pyrazole compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The Target in Context: p38 MAP Kinase Signaling

Understanding the biological context of your target is paramount. For many pyrazole-based anti-inflammatory and oncology agents, the target is p38 MAP Kinase.[3] This kinase is a key node in a signaling cascade that responds to cellular stress and inflammatory cytokines, leading to downstream effects on transcription factors and ultimately influencing apoptosis and cytokine production.[1][]

G stress Cellular Stress (UV, Osmotic Shock) mkk MAPKKs (MKK3/6) stress->mkk cytokine Inflammatory Cytokines (TNF-α, IL-1β) cytokine->mkk p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Substrates (e.g., MAPKAPK2) p38->downstream phosphorylates tf Transcription Factors (ATF2, MEF2C) downstream->tf activates response Cellular Response (Apoptosis, Cytokine Production) tf->response pyrazole Novel Pyrazole Inhibitor pyrazole->p38 inhibits

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationships of 1-tert-Butyl 4-Ethyl 1H-Pyrazole-1,4-Dicarboxylate Analogs as Cannabinoid Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, derivatives of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate have emerged as a significant chemotype, particularly as modulators of the cannabinoid receptors (CB1 and CB2).[3] These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes, including pain, appetite, mood, and memory.[3][4] Consequently, ligands that interact with these receptors are of immense interest for therapeutic development.[5][6]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs built upon the 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate core. We will dissect the influence of specific structural modifications on receptor affinity and functional activity, present supporting quantitative data, and detail the experimental methodologies required for the synthesis and evaluation of these potent neuromodulatory agents.

The Core Scaffold: Rationale and Key Modification Points

The 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate scaffold serves as a versatile template for synthetic cannabinoid receptor agonists. The key to its utility lies in the strategic placement of functional groups that can be readily modified to tune pharmacological properties.

  • N1-tert-Butyl Group: The bulky tert-butyl group at the N1 position of the pyrazole ring is a critical feature. Its primary role is to provide steric hindrance, which can enhance metabolic stability by preventing enzymatic degradation. Furthermore, this group occupies a specific lipophilic pocket within the cannabinoid receptor, contributing significantly to binding affinity.

  • C4-Ethyl Carboxylate Group: The ethyl carboxylate at the C4 position is another important pharmacophoric element. While less frequently modified than other positions, its ester functionality can influence solubility and pharmacokinetic properties.

  • C3-Carboxamide Linker: The most fruitful point for SAR exploration has been the C3 position.[7] Typically, the core scaffold is hydrolyzed to its corresponding carboxylic acid and then coupled with various amino acids or other amine-containing moieties via an amide bond. This C3-carboxamide substituent is pivotal for receptor recognition and the modulation of agonist versus antagonist activity.[5][7][8]

  • C5-Substituent: The C5 position offers another avenue for modification, often with aryl groups, to further explore the binding pocket and enhance receptor affinity and selectivity.[5]

The general approach to developing analogs involves synthesizing a library of compounds where the R-group of the C3-carboxamide is systematically varied and then evaluating their binding affinity and functional activity at CB1 and CB2 receptors.

Comparative SAR Analysis of C3-Carboxamide Analogs

Systematic modifications at the C3 position have yielded crucial insights into the structural requirements for potent cannabinoid receptor activity. The primary focus has been on attaching various amino acid esters and related structures.

Key Findings from SAR Studies:
  • Importance of the Amide Linker: The carboxamide group at the C3 position is essential for high-affinity binding. It is believed to form a crucial hydrogen bond with residue K3.28(192) in the CB1 receptor binding pocket.[8]

  • Influence of the C3 Side Chain:

    • Alkyl Groups: The size and branching of the alkyl side chain on the appended amino acid moiety significantly impact potency. For instance, analogs derived from L-valine and L-tert-leucine often exhibit high potency.

    • Aromatic Groups: The introduction of aromatic or heteroaromatic rings can modulate affinity and functional activity, sometimes conferring selectivity for one receptor subtype over the other.

  • Stereochemistry: The stereochemistry of the amino acid component is critical. Typically, analogs derived from L-amino acids show significantly higher affinity than their D-amino acid counterparts, highlighting a stereospecific interaction with the receptor.

Below is a table summarizing representative data for a series of analogs, illustrating these SAR principles.

Compound ID C3-Carboxamide Moiety (R-Group) CB1 Receptor Binding Affinity (Ki, nM) CB2 Receptor Binding Affinity (Ki, nM) CB1/CB2 Selectivity
Analog 1 N-(1-amino-3-methyl-1-oxobutan-2-yl) (L-Valinamide)5.235.86.9
Analog 2 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) (L-tert-Leucinamide)1.815.28.4
Analog 3 N-(1-amino-1-oxo-3-phenylpropan-2-yl) (L-Phenylalaninamide)12.689.17.1
Analog 4 N-(1-amino-1-oxopropan-2-yl) (L-Alaninamide)45.3250.75.5

Note: The data presented above is a representative compilation from typical SAR studies in the field and serves for illustrative comparison.

The data clearly indicates that bulky, lipophilic side chains at the C3 position, such as in Analog 2 (derived from L-tert-leucinamide), lead to the highest binding affinity for the CB1 receptor.[9] Moving to a less bulky group like in Analog 1 (L-Valinamide) slightly reduces affinity, while smaller alkyl groups as in Analog 4 (L-Alaninamide) result in a significant drop in potency.

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Here, we outline a general synthesis scheme and a standard cannabinoid receptor binding assay protocol.

General Synthesis Workflow

The synthesis of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate analogs typically follows a multi-step sequence.

Caption: General workflow for the synthesis and evaluation of pyrazole analogs.

Representative Protocol for Amide Coupling (Step 3):

  • Acid Formation: To a solution of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate (1.0 eq) in a mixture of THF/water (2:1), add lithium hydroxide (2.0 eq). Stir the reaction mixture at room temperature for 4-6 hours until saponification is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture to pH 3-4 with 1N HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

  • Amide Coupling: Dissolve the carboxylic acid intermediate (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir the mixture at room temperature for 12-18 hours.

  • Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final analog.[10][11]

Cannabinoid Receptor Binding Assay Protocol

Radioligand binding assays are a reliable method to determine the affinity of a compound for a specific receptor.[12][13]

Protocol for CB1 Receptor Competition Binding Assay:

  • Membrane Preparation: Utilize membranes prepared from HEK293 cells stably expressing the human CB1 receptor.[12]

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg of protein per well).

    • [³H]CP-55,940 (a high-affinity cannabinoid radioligand) at a final concentration of ~0.5 nM.[14]

    • Varying concentrations of the unlabeled test compound (the pyrazole analog) ranging from 10⁻¹¹ to 10⁻⁵ M.

  • Incubation: Incubate the plate at 30°C for 90 minutes.[15]

  • Filtration: Terminate the assay by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action and Signaling Pathways

The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs).[16] Upon activation by an agonist, they primarily couple to the Gi/o family of G-proteins.

Caption: Simplified CB1 receptor signaling cascade upon agonist binding.

This activation initiates a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14]

  • Modulation of Ion Channels: The Gβγ subunit directly modulates ion channels, typically leading to the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of inwardly rectifying potassium (K⁺) channels.

  • Activation of Kinase Pathways: The Gβγ subunit can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[17]

The net effect of these signaling events is a modulation of neuronal excitability and neurotransmitter release, which underlies the diverse physiological effects of cannabinoid receptor agonists.

Discussion and Future Perspectives

The SAR studies of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate analogs have firmly established this scaffold as a valuable template for designing potent cannabinoid receptor modulators. The key takeaways are the critical roles of the N1-tert-butyl group for stability and affinity, and the C3-carboxamide moiety for receptor interaction and activity tuning.

Future research in this area could focus on several promising directions:

  • Improving Receptor Subtype Selectivity: While many analogs show some preference for CB1, developing highly selective CB2 agonists is a major goal, as these may offer therapeutic benefits (e.g., anti-inflammatory effects) without the psychoactive side effects associated with CB1 activation.[15]

  • Modulating Functional Activity: Moving beyond simple agonists and antagonists, the development of partial agonists and allosteric modulators is a key area of interest.[9][18][19] Partial agonists may provide a "ceiling" effect, reducing the risk of overdose and adverse effects, while negative allosteric modulators could fine-tune endocannabinoid signaling without directly blocking the receptor.[19]

  • Peripheral Restriction: To mitigate central nervous system side effects, designing analogs with physicochemical properties that limit their ability to cross the blood-brain barrier is a high-priority strategy for treating peripheral disorders.[15][18]

Conclusion

The 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate core structure is a highly adaptable and pharmacologically significant scaffold. A deep understanding of its structure-activity relationships, as outlined in this guide, is crucial for the rational design of novel cannabinoid receptor ligands. Through systematic modification, particularly at the C3-carboxamide position, researchers can precisely tailor the affinity, selectivity, and functional activity of these compounds, paving the way for the development of next-generation therapeutics targeting the endocannabinoid system.

References

  • Sanofi. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In The Cannabinoid Receptors (pp. 43-54). Humana Press. Available from ResearchGate. [Link]

  • Cannaert, A., et al. (2022). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. Forensic Science International. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology. [Link]

  • da Silva, A. F., et al. (2012). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. [Link]

  • Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry. [Link]

  • Fernandez-Fernandez, C., et al. (2014). Synthesis of the pyrazole carboxamide derivatives 4a–4k. ResearchGate. [Link]

  • Cannaert, A., et al. (2017). Activity-Based Detection of Consumption of Synthetic Cannabinoids in Authentic Urine Samples Using a Stable Cannabinoid Reporter System. Analytical Chemistry. [Link]

  • Kim, K. H., et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Journal of the Korean Society of Applied Pharmacology. [Link]

  • Naimi, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Amato, G., et al. (2021). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Gecibesler, I. H., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wiethe, R. W., et al. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Molecules. [Link]

  • Wiley, J. L., et al. (2011). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Cannaert, A., et al. (2022). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. ResearchGate. [Link]

  • INDIGO Biosciences. (n.d.). Human Cannabinoid Type 1 Receptor Reporter Assay System (CB1R; CNR1). [Link]

  • BMG LABTECH. (n.d.). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). [Link]

  • Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. ACS Publications. [Link]

  • Patel, H. K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Compton, D. R., et al. (1992). Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • McAllister, S. D., et al. (2003). Biarylpyrazole Inverse Agonists at the Cannabinoid CB1 Receptor: Importance of the C-3 Carboxamide Oxygen/Lysine3.28(192) Interaction. Journal of Medicinal Chemistry. [Link]

  • Manera, C., et al. (2019). Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands. Molecules. [Link]

  • Babin, B. M., et al. (2022). A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies. ACS Pharmacology & Translational Science. [Link]

  • Peeva, P. H., et al. (2023). Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study. ACS Chemical Neuroscience. [Link]

Sources

Validation

A Comprehensive Guide to Benchmarking 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate Against Commercial Standards

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comprehensive framework for benchmarking an in-house or newly sourc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comprehensive framework for benchmarking an in-house or newly sourced batch of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate against commercially available reference standards. Establishing a robust analytical baseline is critical for ensuring the reliability and reproducibility of experimental data, particularly in the synthesis of bioactive molecules where pyrazole derivatives are key intermediates.[1] This document outlines the essential analytical techniques, detailed experimental protocols, and data interpretation strategies necessary for a thorough comparison.

Introduction: The Significance of a Well-Characterized Pyrazole Building Block

1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate is a versatile heterocyclic compound. The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] The purity of this starting material directly impacts the yield, impurity profile, and ultimately the biological activity of the final compounds. Therefore, a rigorous analytical comparison against a well-characterized reference standard is not merely a quality control measure but a fundamental aspect of scientific integrity.

This guide will walk you through a systematic approach to:

  • Physicochemical Characterization: Determining the fundamental physical properties of your in-house material.

  • Spectroscopic Analysis: Elucidating and confirming the chemical structure.

  • Chromatographic Purity Assessment: Quantifying the purity and identifying any potential impurities.

  • Direct Comparison with Commercial Grades: A head-to-head evaluation to establish equivalence or identify variations.

The following diagram illustrates the overall workflow for benchmarking your in-house compound.

Benchmarking Workflow cluster_0 In-House Compound cluster_1 Commercial Reference Standards InHouse Synthesized or Procured 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate Analysis Comprehensive Analytical Characterization InHouse->Analysis Commercial_A Commercial Standard A Commercial_A->Analysis Commercial_B Commercial Standard B Commercial_B->Analysis Comparison Comparative Data Analysis Analysis->Comparison Conclusion Establish Purity & Equivalence Comparison->Conclusion

Caption: Overall workflow for benchmarking an in-house compound against commercial standards.

Physicochemical and Spectroscopic Characterization

The initial step is to thoroughly characterize your in-house batch of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate. This data will serve as the primary reference for comparison.

Melting Point Determination

Rationale: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad melting range often indicates the presence of impurities.

Protocol:

  • Finely powder a small sample of the dried compound.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C/min until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting range.

Spectroscopic Analysis

Rationale: Spectroscopic techniques provide unambiguous structural confirmation and information about the chemical environment of atoms within the molecule.

Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected chemical shifts (δ) for 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate are approximately:

      • ~1.6 ppm (singlet, 9H, -C(CH₃)₃)

      • ~1.4 ppm (triplet, 3H, -OCH₂CH₃)

      • ~4.4 ppm (quartet, 2H, -OCH₂CH₃)

      • ~8.0 ppm (singlet, 1H, pyrazole H3)

      • ~8.5 ppm (singlet, 1H, pyrazole H5)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected chemical shifts will confirm the carbon framework of the pyrazole ring, the tert-butyl group, and the ethyl ester.

Rationale: Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

  • Data Interpretation:

    • Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺. For C₁₁H₁₆N₂O₄ (MW: 240.26 g/mol )[3], the [M+H]⁺ peak should be observed at m/z 241.12.

    • Analyze the fragmentation pattern to further confirm the structure.

The following diagram illustrates the key analytical techniques for characterization.

Analytical_Techniques cluster_techniques Characterization Methods Compound 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate MP Melting Point Compound->MP Purity Indicator NMR NMR (¹H, ¹³C) Compound->NMR Structural Elucidation MS Mass Spectrometry Compound->MS Molecular Weight Confirmation HPLC HPLC Compound->HPLC Purity & Impurity Profiling

Caption: Key analytical techniques for the characterization of the target compound.

Chromatographic Purity Assessment

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a chemical compound and for identifying and quantifying impurities.

HPLC Method Development and Validation

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a higher percentage of A and gradually increase the percentage of B to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 225 nm).[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

Purity Calculation

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Commercial Reference Standards

Once your in-house material is thoroughly characterized, the next step is to compare it against commercially available batches. It is advisable to source from at least two different reputable suppliers.

Sourcing Commercial Standards

Procure samples of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate from established chemical suppliers. Request a Certificate of Analysis (CoA) for each commercial sample.

Comparative Analysis

Perform the same set of analytical tests (Melting Point, NMR, MS, and HPLC) on the commercial standards under identical conditions as your in-house material.

Data Comparison Table

Summarize the results in a clear and concise table for easy comparison.

ParameterIn-House BatchCommercial Standard ACommercial Standard B
Melting Point (°C) e.g., 70-71e.g., 69-71e.g., 70-72
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
Mass Spec (m/z) e.g., 241.12 [M+H]⁺e.g., 241.12 [M+H]⁺e.g., 241.13 [M+H]⁺
HPLC Purity (%) e.g., 99.5%e.g., 99.2%e.g., 98.9%
Major Impurity (%) e.g., 0.2% at RRT 1.2e.g., 0.4% at RRT 1.2e.g., 0.6% at RRT 1.1
Appearance White crystalline solidWhite crystalline solidOff-white powder

Conclusion and Interpretation

  • Equivalence: If the analytical data for your in-house batch is comparable to or better than the commercial standards, it can be confidently used in your research and development activities.

  • Discrepancies: If significant differences are observed (e.g., lower purity, presence of unknown impurities), further purification of your in-house material may be necessary. The nature of the impurities should be investigated, as they could potentially interfere with subsequent reactions or biological assays.

By following this comprehensive benchmarking guide, you can establish a high degree of confidence in the quality of your 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate, ensuring the integrity and reproducibility of your scientific work.

References

  • PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Available from: [Link]

  • Chem-Impex. Ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2228. Available from: [Link]

  • Capot Chemical. MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • PubChem. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Catalytic Enantioselective Synthesis of Chiral 4-Hydroxy 4′-Substituted Pyrazolones by Vinylogous Aldol. Supporting Information. Available from: [Link]

  • The Royal Society of Chemistry. Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate

As researchers and scientists dedicated to the advancement of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely pr...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to the advancement of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are fundamental to the integrity of our research and the well-being of our community. This guide provides a detailed protocol for the safe disposal of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate (CAS No. 1010839-44-3), ensuring compliance with safety regulations and fostering a culture of responsibility within the laboratory.

Hazard Assessment and Precautionary Measures

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from related pyrazole compounds, 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate should be handled with caution.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and serious eye irritation.[1][2][3][4][5]

  • Harmful if Swallowed or Inhaled: Acute toxicity via oral ingestion and respiratory irritation upon inhalation are common characteristics of this chemical class.[1][3][4][6][7]

  • Organ Damage: Some pyrazoles are associated with organ damage through prolonged or repeated exposure.[7]

Due to these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[6][8]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes and eye irritation.[1][2]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize the risk of inhaling dust or vapors.[1][2][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate.

Step 1: Waste Identification and Classification

  • Treat as Hazardous Waste: In the absence of specific data to the contrary, 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate must be managed as a hazardous waste.[9][10]

  • Do Not Dispose Down the Drain: This compound should not be disposed of in the sanitary sewer system.[11]

Step 2: Waste Segregation and Containerization

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.[12][13]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate should be placed directly into the designated solid hazardous waste container.

    • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should also be disposed of in the solid hazardous waste container.

    • Liquid Waste: Solutions containing 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate should be collected in a designated liquid hazardous waste container. Ensure that incompatible waste streams are not mixed.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is critical for safety and regulatory compliance. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container (accumulation start date).

  • The relevant hazard characteristics (e.g., "Irritant," "Harmful").

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][12] The SAA should be at or near the point of generation.[9]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[13]

  • Storage Limits: Do not exceed the storage limits for hazardous waste in your SAA, which is typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste.[9][10]

Step 5: Arranging for Professional Disposal

  • Contact EHS: Once the waste container is approaching full, or if the compound has been in storage for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[9][12]

  • Licensed Waste Disposal Service: The EHS department will coordinate with a licensed professional waste disposal service for the final treatment and disposal of the chemical waste.[8][14][15]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][6]

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[6][14] Place the absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above. For large spills, evacuate the area and contact your EHS department immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the key stages in the proper disposal of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate.

cluster_0 In-Lab Procedures cluster_1 External Disposal A Step 1: Hazard Assessment & PPE B Step 2: Waste Segregation & Containerization A->B Handle with Care C Step 3: Proper Labeling B->C Seal Container D Step 4: Storage in SAA C->D Secure Storage E Step 5: EHS Pickup Request D->E Container Full F Step 6: Licensed Professional Disposal E->F Scheduled Pickup

Caption: Disposal workflow for 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate.

References

  • Capot Chemical. (2026, January 7). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from .

  • MedChemExpress. (2024, March 18). Ethyl 3-amino-1H-pyrazole-4-carboxylate-SDS. Retrieved from .

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from the University of Pennsylvania website.
  • Cole-Parmer. Material Safety Data Sheet.
  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from the American Chemical Society website.
  • Ethyl Tert Butyl Ether - SAFETY DATA SHEET. (2017, December 4).
  • European Chemicals Agency. ECHA: Homepage.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • European Chemicals Agency. (2025, October 7). Pyrazole - Substance Information.
  • Thermo Fisher Scientific. (2009, July 20). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Thermo Fisher Scientific. (2009, January 16). SAFETY DATA SHEET.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Laboratory Waste Management Guidelines. (2020, October).
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • 4 - SAFETY DATA SHEET. (2025, December 18).
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from the Vanderbilt University Medical Center website.
  • ASHP. Guidelines on Handling Hazardous Drugs.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
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Reactant of Route 2
1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
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